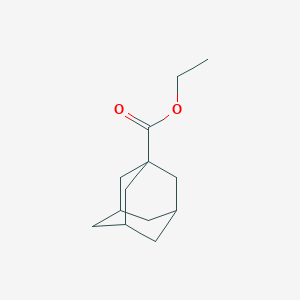

Ethyl adamantane-1-carboxylate

説明

Contextualization of Adamantane (B196018) Derivatives in Chemical Sciences

Historical Perspectives and Early Discoveries of Adamantane Chemistry

The existence of adamantane was first proposed in 1924 by H. Decker, who named the theoretical molecule "decaterpene". wikipedia.orgrsc.org However, it wasn't until 1933 that adamantane was first discovered in petroleum, a discovery that initiated a new field of chemistry focused on polyhedral organic compounds. wikipedia.orgworldscientific.com The first laboratory synthesis of adamantane was attempted in 1924 by German chemist Hans Meerwein. wikipedia.org This attempt did not yield adamantane itself but rather a derivative, 1,3,5,7-tetracarbomethoxybicyclo[3.3.1]nonane-2,6-dione, which later became known as Meerwein's ester and proved to be a valuable precursor in the synthesis of adamantane and its derivatives. wikipedia.org The first successful, albeit low-yield, synthesis of adamantane was achieved by Vladimir Prelog in 1941, using Meerwein's ester. wikipedia.orgworldscientific.com A more practical synthesis was later developed by Schleyer, which made adamantane and its derivatives more widely available for research. scispace.com

Significance of the Adamantane Scaffold in Contemporary Chemical Research

The adamantane molecule, with its rigid, stress-free, and three-dimensional structure, serves as a crucial building block in various fields of modern chemical research. wikipedia.orgworldscientific.com Its unique cage-like structure is composed of three fused cyclohexane (B81311) rings in a chair conformation, resulting in high thermal stability and a high melting point compared to other hydrocarbons of similar molecular weight. worldscientific.comnih.gov

In medicinal chemistry, the adamantane scaffold is of particular interest. publish.csiro.aunih.gov Its lipophilic nature and rigid framework can be strategically utilized to enhance the properties of drug candidates. publish.csiro.auresearchgate.net The three-dimensional structure allows for the precise positioning of functional groups to interact with biological targets more effectively. publish.csiro.aunih.gov Adamantane derivatives have been successfully incorporated into drugs for treating viral infections and neurological disorders. wikipedia.orgnih.gov For instance, amantadine, an early adamantane derivative, was approved for the treatment of Parkinson's disease. publish.csiro.au

Beyond pharmaceuticals, adamantane derivatives are investigated for applications in materials science, including the development of polymers and thermally stable lubricants. wikipedia.orgresearchgate.net The ability to functionalize the adamantane core allows for the creation of a wide array of compounds with tailored properties for various applications. rsc.org

Importance of Ester Derivatives in Adamantane Chemistry

Ester derivatives of adamantane, such as ethyl adamantane-1-carboxylate, are significant intermediates in organic synthesis and are explored for their own unique properties and applications. researchgate.netresearchgate.net The ester functional group can be readily transformed into other functional groups, making these compounds versatile building blocks for more complex adamantane-containing molecules. researchgate.net

Research has shown that adamantane-containing esters are promising as components of thermally stable lubricating oils, particularly for use at high temperatures. researchgate.net The bulky adamantyl group can also provide protection from metabolic degradation for nearby functional groups, which is a valuable property in drug design. researchgate.net Furthermore, the synthesis and crystallographic analysis of various adamantane-based ester derivatives have provided insights into their structural conformations and packing in the solid state. nih.govresearchgate.net

Scope and Research Focus on this compound

This compound, also known as 1-adamantylcarboxylic acid ethyl ester, is a specific adamantane derivative that has garnered attention in several areas of chemical research. lookchem.com It serves as a key starting material for the synthesis of other adamantane derivatives with potential applications in pharmaceuticals, materials science, and agrochemicals. lookchem.com

One area of focus is its use in the development of novel therapeutic agents. For example, it has been used in the synthesis of compounds with potent inhibitory activity towards certain enzymes. ksu.edu.sa Additionally, it has been incorporated into copolymers for the development of drug delivery systems. acs.org The kinetics of oxidation of this compound and other adamantane esters have been studied to understand the reactivity of the adamantane cage. researchgate.net

Overview of Key Research Areas and Methodologies

The study of this compound and related adamantane derivatives involves a variety of research methodologies.

Synthesis and Characterization: The synthesis of this compound is typically achieved through the esterification of adamantane-1-carboxylic acid. cas.czmedipol.edu.tr Characterization of the synthesized compound and its derivatives is carried out using a range of spectroscopic techniques, including:

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of functional groups like the ester C=O and C-O stretching bands. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the identity of the compound. nih.govresearchgate.net

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. medipol.edu.tr

Single-Crystal X-ray Diffraction: To determine the three-dimensional structure and crystal packing of the molecule. nih.govresearchgate.net

Reaction Kinetics and Mechanisms: Studies on the oxidation of this compound have been conducted to determine reaction rates and understand the mechanism of C-H bond cleavage on the adamantane core. researchgate.net These studies often involve monitoring the reaction progress over time using techniques like gas-liquid chromatography (GLC). researchgate.net

Computational Studies: Quantum-chemical calculations are sometimes employed to complement experimental findings, for instance, to calculate the energies of different isomers or conformations of adamantane derivatives. researchgate.net

Biological and Material Science Applications: Research into the applications of this compound derivatives involves their incorporation into more complex systems. For example, it has been used in the synthesis of copolymers via techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization for creating nanocarriers. acs.org The biological activity of resulting compounds is then assessed through various in vitro assays. nih.govresearchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl adamantane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-2-15-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEXGNJRYPOUSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175109 | |

| Record name | Ethyl tricyclo(3.3.1.13,7)decane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2094-73-7 | |

| Record name | Ethyl 1-adamantanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2094-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl tricyclo(3.3.1.13,7)decane-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002094737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl tricyclo(3.3.1.13,7)decane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl tricyclo[3.3.1.13,7]decane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Ethyl Adamantane 1 Carboxylate

Established Synthetic Routes to Ethyl Adamantane-1-carboxylate

The conversion of adamantane-1-carboxylic acid to its ethyl ester is a common and crucial transformation. Several methods have been developed to effect this change, ranging from traditional acid-catalyzed reactions to milder, more specialized procedures. Additionally, the formation of the ester can be accomplished through the reaction of adamantane-based organometallic compounds with appropriate electrophiles or via complex cascade reactions that build the adamantane (B196018) skeleton.

Esterification of Adamantane-1-carboxylic Acid

The most direct approach to this compound is the esterification of adamantane-1-carboxylic acid. This can be accomplished under various conditions, tailored to the desired reaction efficiency and substrate sensitivity.

The Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols. masterorganicchemistry.comchemguide.co.uk This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid or dry hydrogen chloride, and involves heating the carboxylic acid with an excess of the alcohol. chemguide.co.uk The use of excess alcohol is crucial as it shifts the reaction equilibrium towards the formation of the ester product. masterorganicchemistry.com

In a typical procedure analogous to the synthesis of related esters, adamantane-1-carboxylic acid would be dissolved in a large excess of ethanol (B145695), followed by the careful addition of a catalytic amount of sulfuric acid. The mixture is then heated under reflux to drive the reaction to completion. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the final ester product. masterorganicchemistry.comyoutube.com A specific example of this type of reaction is the synthesis of mthis compound, which is achieved by reacting adamantane-1-carboxylic acid with methanol (B129727) in the presence of concentrated sulfuric acid. chemicalbook.com

Table 1: Reaction Parameters for Classical Esterification of Adamantane-1-carboxylic Acid

| Parameter | Value/Condition |

| Reactants | Adamantane-1-carboxylic acid, Ethanol |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |

| Solvent | Ethanol (in excess) |

| Temperature | Reflux |

| Key Feature | Equilibrium-driven reaction |

While effective, classical esterification methods often require harsh acidic conditions and high temperatures. For more sensitive substrates or to achieve higher yields under gentler conditions, milder and neutral methods have been developed. One such method involves the use of coupling agents.

The Steglich esterification is a prominent example of a mild esterification process. nih.gov This method utilizes a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The reaction proceeds under neutral conditions and at room temperature, making it suitable for a wide range of substrates. The mechanism involves the activation of the carboxylic acid by the carbodiimide to form an O-acylisourea intermediate. This intermediate is highly reactive and is then attacked by the alcohol to form the ester. DMAP acts as an acyl transfer catalyst, further enhancing the reaction rate. nih.gov

Another reagent that facilitates the one-step conversion of carboxylic acids to esters under mild conditions is N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). jst.go.jp This reagent activates the carboxylic acid, allowing for its efficient reaction with an alcohol to form the corresponding ester. Additionally, Lewis acids like titanium tetrachloride have been shown to be effective coupling reagents for the one-pot formation of esters from carboxylic acids and alcohols under mild and neutral conditions, eliminating the need for a base. mdpi.com

Table 2: Reagents for Mild and Neutral Esterification

| Reagent/System | Description |

| DCC/DMAP | A common coupling agent and catalyst for Steglich esterification. |

| EEDQ | A reagent for the one-step conversion of carboxylic acids to esters. |

| TiCl₄ | A Lewis acid that acts as a coupling reagent for ester synthesis. |

Formation via Grignard Reagents and Acyl Chlorides

An alternative synthetic strategy involves the use of organometallic reagents, such as Grignard reagents. In this approach, the ester is formed by creating a carbon-carbon bond through the reaction of a Grignard reagent with an appropriate electrophile.

A plausible pathway for the synthesis of this compound using this methodology would involve the reaction of adamantane-1-carbonyl chloride with an ethyl Grignard reagent, such as ethyl magnesium bromide. Adamantane-1-carbonyl chloride can be prepared from adamantane-1-carboxylic acid. The reaction of the acyl chloride with the Grignard reagent would initially form 1-adamantyl ethyl ketone. However, Grignard reagents can react further with the initially formed ketone. To obtain the ester, a different strategy is required.

A more direct route to esters using organometallic reagents involves the reaction of an acyl chloride with an alkoxide. However, the specific instruction points to Grignard reagents. While not a direct route to the ester, the reaction of adamantane-1-carbonyl chloride with Grignard reagents is a known method for preparing adamantyl ketones. researchgate.net For instance, the reaction of the methyl ester of adamantane-1-carboxylic acid with methyl magnesium iodide has been used to synthesize 2-(1-adamantyl)-propanol-2. dtic.mil

One-Pot Synthesis Approaches

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. The construction of the adamantane skeleton itself can be achieved through such elegant cascade reactions.

A notable one-pot synthesis of adamantane derivatives involves a sequence of domino Michael reactions followed by a Dieckmann condensation. nih.govresearchgate.net This approach constructs the complex tricyclic adamantane framework from simpler starting materials in a single operation.

In a reported synthesis, adamantane derivatives are constructed from the one-pot reaction of ethyl 2,4-dioxocyclohexanecarboxylate with a suitable Michael acceptor. nih.govresearchgate.net This process involves a tandem double Michael addition followed by a Dieckmann condensation, resulting in the formation of three new carbon-carbon bonds and a quaternary center in a single pot. organic-chemistry.orgnih.gov The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. nih.gov This powerful strategy allows for the rapid assembly of the highly functionalized adamantane core, which can then be further elaborated to yield this compound.

Table 3: Key Reactions in the One-Pot Synthesis of Adamantane Derivatives

| Reaction | Description |

| Michael Addition | The nucleophilic addition of a carbanion to an α,β-unsaturated carbonyl compound. |

| Dieckmann Condensation | An intramolecular reaction of a diester to form a cyclic β-keto ester. |

Aldol-Type Reactions

While not a direct method for the synthesis of the unsubstituted this compound, aldol-type reactions are instrumental in the construction of complex, substituted adamantane frameworks. These frameworks can serve as precursors to a variety of functionalized adamantane derivatives. Research has demonstrated that a one-pot reaction involving domino Michael reactions and an aldol-type condensation can efficiently construct adamantane derivatives from cyclohexanone (B45756) precursors. researchgate.net This approach involves a cascade of reactions that rapidly builds the characteristic polycyclic adamantane cage.

For instance, a densely substituted adamantane core can be synthesized through a one-pot cascade of aldol (B89426), Michael, and Dieckmann condensation reactions, starting from a di-one reactant and an acrylate. nih.gov This highlights the power of aldol chemistry in creating the foundational structure, which can subsequently be modified to introduce the carboxylate group. The aldol reaction, in this context, is a key carbon-carbon bond-forming step that enables the assembly of the intricate tricyclic system from simpler starting materials. researchgate.netnih.gov

Novel Synthetic Approaches and Derivatization Strategies

Modern synthetic chemistry has moved beyond classical methods to embrace more efficient and atom-economical strategies for synthesizing and modifying this compound and its parent acid.

Functionalization of the Adamantane Core for Ester Synthesis

A primary strategy for synthesizing adamantane esters involves the initial functionalization of the adamantane hydrocarbon core. Direct C-H functionalization is an attractive approach as it avoids the need for pre-functionalized starting materials. nih.gov Radical-based reactions are particularly effective for converting the strong C-H bonds of adamantane into C-C bonds. rsc.org

Acyladamantanes, which are key intermediates for esters, can be synthesized via direct C-H to C-C radical functionalization. nih.gov This involves generating an adamantyl radical which then participates in reactions like Giese-type additions to introduce an acyl group. nih.gov Furthermore, oxidative functionalization of the adamantane C-H bond is a crucial step in many synthetic routes, allowing for the introduction of hydroxyl or carboxyl groups at the bridgehead position, which can then be esterified. researchgate.net The presence of an ethoxycarbonyl group on the adamantane nucleus has been shown to influence the reactivity of other C-H bonds towards oxidation, a factor that must be considered in multi-step syntheses. researchgate.net

Incorporation into Multicomponent Reactions (e.g., Ugi reaction with adamantane-1-carboxylic acid)

Multicomponent reactions (MCRs) offer a powerful tool for rapidly building molecular complexity from simple starting materials in a single step. The Ugi four-component condensation (U-4CC) is a prominent example where adamantane-1-carboxylic acid, the direct precursor to this compound, is used to synthesize diverse peptide-like molecules. organic-chemistry.orgscience.org.gewikipedia.org

The Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, which combine to form an α-aminoacyl amide derivative. organic-chemistry.orgnih.gov In this context, adamantane-1-carboxylic acid serves as the carboxylic acid component, embedding the bulky and lipophilic adamantane cage into the final product. science.org.ge This strategy is highly valued in medicinal chemistry for generating libraries of novel compounds for biological screening. wikipedia.orgnih.gov The reaction is typically exothermic and proceeds quickly upon addition of the isocyanide component. wikipedia.org

Table 1: Ugi Four-Component Reaction with Adamantane-1-carboxylic Acid

| Component 1 (Acid) | Component 2 (Amine) | Component 3 (Aldehyde/Ketone) | Component 4 (Isocyanide) | Product Type | Reference |

|---|---|---|---|---|---|

| Adamantane-1-carboxylic acid | Various aryl/alkyl amines | Various aldehydes, Adamantane-2-one | Ethyl isocyanoacetate, Benzene isocyanide | Adamantane-containing dipeptides | science.org.ge |

Reaction Mechanism Elucidation for Synthetic Pathways

Understanding the mechanisms of the reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions and predicting outcomes.

Mechanistic Studies of Esterification Reactions

The most common method for synthesizing this compound is the Fischer-Speier esterification of adamantane-1-carboxylic acid with ethanol, catalyzed by a strong acid like sulfuric acid. byjus.commasterorganicchemistry.com The mechanism involves several reversible steps. chemguide.co.ukmasterorganicchemistry.com

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of adamantane-1-carboxylic acid. This increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: An ethanol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. byjus.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group (from ethanol) to one of the original hydroxyl groups of the carboxylic acid. This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.commasterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. chemguide.co.uk

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. byjus.commasterorganicchemistry.com

The entire process is an equilibrium, and reactions are often driven to completion by removing water as it is formed. chemguide.co.uk

Detailed Analysis of Grignard Reagent Interactions

Grignard reagents are powerful nucleophiles that react readily with the ester functional group of this compound. The interaction is not a simple substitution but a double addition, ultimately converting the ester into a tertiary alcohol. masterorganicchemistry.comleah4sci.com

The mechanism proceeds as follows:

First Nucleophilic Addition: The Grignard reagent (R-MgX) attacks the electrophilic carbonyl carbon of this compound. The pi bond of the carbonyl breaks, forming a tetrahedral intermediate with a negatively charged oxygen. masterorganicchemistry.com

Elimination of Alkoxide: This intermediate is unstable and collapses. The carbonyl double bond reforms, and the ethoxide group (EtO⁻) is expelled as a leaving group. The product of this first stage is an adamantyl ketone. masterorganicchemistry.comleah4sci.com

Second Nucleophilic Addition: The newly formed ketone is also highly reactive towards the Grignard reagent. A second equivalent of the Grignard reagent immediately attacks the ketone's carbonyl carbon in another nucleophilic addition reaction. masterorganicchemistry.com

Protonation: This results in a magnesium alkoxide salt. Subsequent workup with a protic source (like dilute acid) protonates the alkoxide to yield the final product, a tertiary alcohol where two of the alkyl groups are derived from the Grignard reagent. adichemistry.com

This double addition mechanism is a characteristic reaction of esters with organometallic reagents like Grignards and is a key method for derivatizing this compound. masterorganicchemistry.comdtic.mil

Understanding Domino Michael and Aldol-Type Reaction Mechanisms

A highly efficient one-pot method for constructing the adamantane skeleton involves a cascade of reactions initiated by domino Michael additions, followed by a concluding aldol-type reaction or a Dieckmann condensation. acs.orgnih.govacs.orgresearchgate.net This synthetic strategy is notable for its ability to form four chemical bonds in a single procedure, streamlining the path to complex, highly functionalized adamantane structures. acs.orgnih.gov

The process commences with Ethyl 2,4-dioxocyclohexanecarboxylate as the starting substrate. acs.orgnih.gov This compound undergoes a sequence of intermolecular and intramolecular Michael reactions when treated with a suitable Michael acceptor, such as 2-phenylethyl 2-(acetoxymethyl)acrylate or an α,β-unsaturated ketone. acs.orgnih.gov The domino Michael additions build a bicyclo[3.3.1]nonanone intermediate, which then undergoes a final intramolecular cyclization via an aldol-type reaction to yield the characteristic adamantane cage structure. acs.org

A key advantage of this pathway is that it circumvents the need for enamines, which are commonly used in other cascade methods for adamantane synthesis. acs.orgnih.gov This enamine-free approach represents an efficient alternative for producing these highly substituted adamantane derivatives. acs.org

Optimization of Synthetic Yields and Purity

Achieving high yields and purity in the synthesis of adamantane derivatives is paramount. Optimization strategies focus on several key aspects of the reaction, including the choice of solvent, catalyst, and reaction conditions, as well as methods to prevent the formation of unwanted side products.

Table 1: Impact of Solvent on Adamantane Synthesis

| Solvent | Reactants/Reaction Type | Outcome | Reference |

| Carbon Tetrachloride | Carboxylation of adamantane | Satisfactory yield of 1-adamantanecarboxylic acid | orgsyn.org |

| Cyclohexane (B81311) / n-Hexane (pure) | Carboxylation of adamantane | Can be used in place of CCl4 | orgsyn.org |

| n-Hexane (technical grade) | Carboxylation of adamantane | Lowered yield due to formation of C7-acid side products | orgsyn.org |

| Dichloromethane (CH2Cl2) | One-pot domino Michael/aldol reaction | Effective solvent for initial reaction steps | acs.org |

| Toluene / Tetrahydrofuran (THF) | Intramolecular Michael reaction attempts | Tested as part of catalyst/condition optimization | acs.org |

Catalyst Optimization and Reaction Conditions

The conditions under which a synthesis is performed, including temperature and the choice of catalyst or base, are pivotal for maximizing yield. The one-pot synthesis of adamantane derivatives via domino Michael and aldol-type reactions is a prime example of such optimization. While the initial domino Michael reaction proceeds smoothly at room temperature, the subsequent intramolecular cyclization to form the adamantane core requires refluxing for an extended period (e.g., one day) to achieve a good yield. acs.org

Table 2: Effect of Reaction Conditions on Adamantane Derivative Yield

| Reactants | Conditions | Yield | Reference |

| Ethyl 2,4-dioxocyclohexanecarboxylate + Acrylate 2a | One-pot: Domino Michael reaction followed by refluxing for 1 day | 63% | acs.org |

| Ethyl 2,4-dioxocyclohexanecarboxylate + α,β-Unsaturated Ketone 2c | One-pot: Domino Michael reaction at room temperature | 78% | acs.org |

| Intermediate bicyclic compound | Attempted intramolecular Michael addition with K2CO3, TBAB in Toluene | Did not yield the expected adamantane derivative | acs.org |

| Intermediate bicyclic compound | Attempted intramolecular Michael addition with NaH in THF | Did not yield the expected adamantane derivative | acs.org |

Minimization of Side Product Formation

A significant challenge in chemical synthesis is the formation of side products, which can reduce the yield and complicate the purification of the target compound. In the synthesis of adamantane derivatives, specific side reactions have been identified. For example, under certain conditions, attempts to perform a one-pot bis-alkylation failed, likely due to the self-condensation of the starting material, a cyclohexanedione carboxylate, or the alkylated intermediate. acs.org

In the related synthesis of 1-adamantanecarboxylic acid, the use of t-butyl alcohol as a reactant leads to the formation of significant amounts of trimethylacetic acid, along with smaller quantities of other C9 and C13 acids. orgsyn.org A specific purification step is required to mitigate this issue. The crude acid mixture is treated with ammonium (B1175870) hydroxide, which selectively precipitates the ammonium salt of 1-adamantanecarboxylic acid while the ammonium salts of the acidic side products remain dissolved, allowing for their separation. orgsyn.org This targeted workup procedure is crucial for isolating a pure final product.

Spectroscopic and Computational Characterization of Ethyl Adamantane 1 Carboxylate

Advanced Spectroscopic Analysis

Spectroscopic analysis provides empirical data on the molecular structure, vibrational modes, and fragmentation patterns of ethyl adamantane-1-carboxylate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the adamantane (B196018) cage and the ethyl ester group. The highly symmetric adamantane cage results in overlapping signals for its protons. The protons of the ethyl group are distinct, with the methylene (B1212753) protons deshielded by the adjacent oxygen atom.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.05 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~1.99 | Broad Singlet | 3H | Adamantane C₃, C₅, C₇-H |

| ~1.85 | Broad Singlet | 6H | Adamantane C₂, C₈, C₉-H (axial) & C₄, C₆, C₁₀-H (axial) |

| ~1.68 | Broad Singlet | 6H | Adamantane C₂, C₈, C₉-H (equatorial) & C₄, C₆, C₁₀-H (equatorial) |

| ~1.20 | Triplet | 3H | -O-CH₂-CH₃ |

Note: Data is estimated based on typical values and spectral data from similar compounds.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, the 10 carbons of the adamantane cage give rise to only four distinct signals. The ester group contributes three additional unique signals. The carbonyl carbon is significantly deshielded, appearing at a high chemical shift.

| Chemical Shift (δ) ppm | Assignment |

| ~177.5 | C =O (Ester carbonyl) |

| ~59.8 | -O-CH₂ -CH₃ |

| ~40.9 | Adamantane C -1 (quaternary) |

| ~38.9 | Adamantane C -3, C -5, C -7 (tertiary) |

| ~36.3 | Adamantane C -4, C -6, C -10 (secondary) |

| ~27.9 | Adamantane C -2, C -8, C -9 (secondary) |

| ~14.2 | -O-CH₂-CH₃ |

Note: Data is based on spectral data for adamantane-1-carboxylic acid and typical ester values.

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is dominated by absorptions from the C-H bonds of the adamantane cage and the strong characteristic bands of the ester group.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2905, 2850 | Strong | C-H stretching (adamantane) |

| 1725 | Strong | C=O stretching (ester) |

| 1452 | Medium | CH₂ bending (scissoring) |

| 1245 | Strong | C-O stretching (ester, asymmetric) |

| 1095 | Strong | C-O stretching (ester, symmetric) |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to FTIR and is particularly sensitive to non-polar bonds. While specific experimental Raman data for this compound is not widely available, the spectrum is expected to be characterized by the vibrations of the adamantane cage. These vibrations, which involve the collective motion of the C-C bonds in the cage, give rise to a series of sharp and distinct peaks, particularly in the lower frequency "fingerprint" region. The C=O and C-O stretching vibrations of the ester group would also be present but may be weaker compared to the cage modes.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. This compound does not possess any significant chromophores—systems of conjugated double bonds or aromatic rings—that absorb light in the typical UV-Vis range (200-800 nm). The adamantane cage is a saturated aliphatic system, and the ester carbonyl group has a weak n→π* transition that occurs at a wavelength below the standard measurement range. Consequently, the compound is expected to be transparent in the UV-Vis spectrum.

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The mass spectrum of this compound shows a molecular ion peak ([M]⁺) corresponding to its molecular weight (m/z 208). The most prominent peak (base peak) in the spectrum corresponds to the adamantyl cation (m/z 135), formed by the loss of the carboxylate ethyl group. nist.gov This fragmentation is highly favorable due to the stability of the tertiary adamantyl carbocation.

| m/z | Relative Intensity | Proposed Fragment |

| 208 | Low | [C₁₃H₂₀O₂]⁺ (Molecular Ion) |

| 179 | Low | [M - C₂H₅]⁺ |

| 163 | Medium | [M - OC₂H₅]⁺ |

| 135 | 100% (Base Peak) | [C₁₀H₁₅]⁺ (Adamantyl cation) |

| 93 | High | [C₇H₉]⁺ |

| 79 | High | [C₆H₇]⁺ |

Note: Data interpreted from the NIST Mass Spectrum. nist.gov

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are invaluable for complementing experimental spectroscopic data. These theoretical models can predict molecular geometries, vibrational frequencies (for comparison with IR and Raman spectra), NMR chemical shifts, and electronic properties.

For this compound, computational models can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths and angles.

Predict Vibrational Spectra: Calculate the theoretical IR and Raman spectra. Comparing these with experimental spectra aids in the assignment of vibrational modes.

Calculate NMR Chemical Shifts: Theoretical predictions of ¹H and ¹³C chemical shifts can help in the definitive assignment of complex NMR signals.

Model Electronic Properties: Computational methods can provide insights into the electronic structure, such as the distribution of electron density and the energies of molecular orbitals, which helps to explain the molecule's reactivity and spectroscopic behavior (e.g., the lack of UV-Vis absorption).

While specific, in-depth theoretical studies on this compound are not extensively published, the methodologies have been widely applied to adamantane and its derivatives, demonstrating the power of computational chemistry in understanding the properties of these rigid cage-like structures.

Lack of Specific Research Data Prevents Detailed Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the specific computational and spectroscopic characterization of this compound. While general information regarding the compound's physical and chemical properties is accessible, detailed research findings from advanced computational methods—as specified in the requested article outline—are not present in the surveyed literature. Consequently, it is not possible to provide a thorough, data-driven article on this specific molecule covering the requested advanced topics at this time.

Computational chemistry methods such as Density Functional Theory (DFT), Multi-Reference Perturbation Theory (MRPT), Frontier Molecular Orbital (FMO) analysis, and the generation of Electrostatic Potential Maps are powerful tools for understanding molecular structure and reactivity. However, the application of these specific high-level theories to this compound has not been a subject of published research found within accessible databases.

General methodologies for these computational techniques are well-established:

Density Functional Theory (DFT) Calculations: This method is widely used for geometry optimization to find the lowest energy structure of a molecule, predicting vibrational frequencies for comparison with experimental Infrared (IR) and Raman spectra, and, through its time-dependent extension (TD-DFT), simulating electronic absorption spectra. While DFT studies have been performed on other adamantane derivatives, specific data on bond lengths, angles, vibrational modes, or electronic transitions for this compound are not available. ksu.edu.saresearchgate.netresearchgate.net The NIST database does provide an experimental IR spectrum for the compound, but without a corresponding computational study, a comparative analysis cannot be conducted. nist.gov

Multi-Reference Perturbation Theory (MRPT): MRPT is an advanced computational method used for systems where single-reference methods like DFT are inadequate, particularly for describing excited states or molecules with significant static correlation. kyushu-u.ac.jparxiv.org There is no indication in the literature that a molecule with the electronic structure of this compound has warranted this level of complex theoretical investigation.

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. mdpi.comnih.gov Analysis of the HOMO-LUMO gap and the spatial distribution of these orbitals provides insight into a molecule's electronic behavior. schrodinger.com While FMO analyses have been published for other, more complex adamantane derivatives, no such data exists for this compound. researchgate.net

Electrostatic Potential Maps: These maps illustrate the three-dimensional charge distribution of a molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. researchgate.netlibretexts.org They are valuable for predicting intermolecular interactions. researchgate.net However, a calculated electrostatic potential map for this compound is not available in the reviewed literature.

Mulliken and Löwdin Atomic Population Analysis for Charge Transfer

Understanding the distribution of electron density within a molecule is crucial for explaining its reactivity, electrostatic potential, and intermolecular interactions. Mulliken and Löwdin population analyses are computational methods used to estimate the partial atomic charges of atoms in a molecule from quantum chemical calculations. wikipedia.orguni-muenchen.de These methods provide insights into charge transfer phenomena within the molecule.

Mulliken Population Analysis: Developed by Robert S. Mulliken, this method partitions the total electron population among the atoms of a molecule. wikipedia.org It is based on the linear combination of atomic orbitals (LCAO) approximation. A key, yet sometimes problematic, assumption of the Mulliken analysis is the equal division of the overlap population between the two participating atoms. uni-muenchen.de While computationally straightforward and widely implemented, Mulliken charges can be sensitive to the choice of basis set used in the calculation, which can sometimes lead to unphysical results. wikipedia.org

Löwdin Population Analysis: As an alternative, the Löwdin population analysis employs a symmetric orthogonalization of the atomic orbital basis set. This approach generally provides a more balanced and less basis-set-dependent description of the atomic charges compared to the Mulliken method. uni-muenchen.de

For a molecule like this compound, these analyses would predict the charge distribution across the adamantyl cage, the carboxylate group, and the ethyl chain. It is expected that the oxygen atoms of the carboxylate group would carry significant negative charges due to their high electronegativity, while the adjacent carbonyl carbon and the carbons of the adamantyl cage would exhibit positive charges. This charge separation indicates intramolecular charge transfer, influencing the molecule's dipole moment and its interaction with other molecules. A recent study on adamantane-water systems highlighted the potential for photo-excited charge transfer from the adamantane moiety. uni-hannover.dersc.org

Table 1: Illustrative Atomic Charges for a Hypothetical Adamantane Derivative (Note: This table is a hypothetical representation to illustrate the expected charge distribution. Actual values would require specific quantum chemical calculations.)

| Atom/Group | Expected Mulliken Charge (e) | Expected Löwdin Charge (e) |

| Adamantyl Cage (C) | Slightly Positive | Slightly Positive |

| Adamantyl Cage (H) | Slightly Positive | Slightly Positive |

| Carbonyl Carbon (C=O) | Significantly Positive | Significantly Positive |

| Carbonyl Oxygen (O=C) | Significantly Negative | Significantly Negative |

| Ester Oxygen (O-C) | Negative | Negative |

| Ethyl Group (CH2) | Slightly Positive | Slightly Positive |

| Ethyl Group (CH3) | Slightly Negative/Neutral | Slightly Negative/Neutral |

Crystal Structure Analysis (if applicable to derivatives or related compounds)

X-ray Crystallography for Molecular Conformation and Supramolecular Architecture

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would reveal the bond lengths, bond angles, and torsion angles of this compound, defining its molecular conformation. For adamantane derivatives, the bulky and rigid adamantyl group significantly influences the crystal packing. researchgate.net

In a study of various 2-(adamantan-1-yl)-2-oxoethyl benzoates, single-crystal X-ray diffraction revealed key structural features. nih.govresearchgate.net Similarly, the crystal structures of compounds like 2-(adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole and its chloro-analogue have been elucidated, showing how the adamantane moiety co-exists with other functional groups in a crystalline lattice. nih.goviucr.org These studies often reveal the formation of specific supramolecular architectures, such as dimers or layered structures, driven by intermolecular interactions. researchgate.netnih.gov

Hirshfeld Surface and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal. mdpi.comrsc.org The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. The color-coding on the surface indicates the nature and strength of intermolecular contacts.

For adamantane derivatives, Hirshfeld surface analysis often reveals a high percentage of H···H contacts due to the abundance of hydrogen atoms on the adamantyl cage. mdpi.comresearchgate.net Other significant interactions can include C-H···O, C-H···N, and C-H···π interactions, depending on the other functional groups present in the molecule. researchgate.netrsc.org These interactions play a crucial role in stabilizing the crystal structure.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Representative Adamantane Derivatives (Note: This data is based on published studies of adamantane derivatives and is intended to be illustrative for this compound.)

| Interaction Type | Typical Contribution (%) |

| H···H | 50 - 70 |

| C-H···O/O···H | 10 - 20 |

| C-H···N/N···H | 5 - 15 |

| C-H···π/π···H | 0 - 10 |

| Other | < 5 |

Bader's Atoms in Molecules (AIM) Theory for Hydrogen Bond Strength

Bader's Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density topology of a molecular system. ias.ac.indntb.gov.ua Within the AIM framework, the presence of a bond critical point (BCP) between two atoms is an indicator of a chemical interaction, including hydrogen bonds. researchgate.net

The properties of the electron density at the BCP, such as the electron density itself (ρ) and its Laplacian (∇²ρ), can be used to characterize the strength and nature of the interaction. researchgate.net For hydrogen bonds, a higher value of ρ at the BCP generally indicates a stronger bond. The sign of the Laplacian of the electron density distinguishes between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions. ias.ac.in

Reactivity and Derivatization of Ethyl Adamantane 1 Carboxylate

Chemical Transformations Involving the Ester Moiety

The ester group is a versatile functional group that can undergo several important chemical transformations.

Hydrolysis: The ester functional group in ethyl adamantane-1-carboxylate can be hydrolyzed to yield adamantane-1-carboxylic acid. This reaction can be carried out under either acidic or basic conditions. Basic hydrolysis, or saponification, involves treating the ester with a base like potassium hydroxide, followed by acidification to produce the carboxylic acid. orgsyn.org This is a common final step in the purification of adamantane-1-carboxylic acid after its initial synthesis and esterification. orgsyn.org

Transesterification: This process involves the conversion of one ester into another by exchanging the alkoxy group. masterorganicchemistry.com For this compound, this can be achieved by reacting it with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org For example, reacting this compound with methanol (B129727) under acidic conditions would lead to the formation of mthis compound. The reaction is typically driven to completion by using the desired alcohol as the solvent. masterorganicchemistry.com

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Hydrolysis | This compound, H₂O | Adamantane-1-carboxylic acid, Ethanol (B145695) | Acid or Base Catalyst (e.g., KOH) |

| Transesterification | This compound, R'OH (e.g., Methanol) | Adamantane-1-carboxylate-R', Ethanol | Acid or Base Catalyst |

The ester group of this compound can be reduced to the corresponding primary alcohol, (adamantan-1-yl)methanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester. While specific studies on the reduction of this compound are not prevalent, the reduction of adamantane (B196018) carboxylic acids and their derivatives is a known synthetic route to adamantane methanols. researchgate.net

Reactions at the Adamantane Core

The adamantane cage is composed of tertiary (bridgehead) and secondary (methylene) carbons. The bridgehead positions are particularly reactive towards certain transformations due to the stability of the resulting carbocations and radicals.

The adamantane core can undergo electrophilic substitution, such as halogenation. For instance, adamantane itself reacts readily with bromine, often in the presence of a Lewis acid catalyst, to yield 1-bromoadamantane. wikipedia.org However, the presence of the electron-withdrawing ethyl carboxylate group at a bridgehead position deactivates the adamantane core towards electrophilic attack. This deactivating effect makes electrophilic substitution on this compound more challenging compared to unsubstituted adamantane.

The bridgehead C-H bonds of the adamantane cage are susceptible to radical abstraction, forming a stable tertiary adamantyl radical. rsc.org This adamantyl radical can then participate in various coupling reactions. Direct C-H functionalization via radical pathways is an attractive method for derivatizing adamantanes. rsc.org For instance, adamantyl radicals can be generated and subsequently intercepted by carbon monoxide (CO) to form an acyl radical, which can then be converted into various carboxylate derivatives. rsc.org While the ester group in this compound deactivates the ring, radical reactions can still be forced at the other bridgehead positions under appropriate conditions, although potentially requiring more vigorous conditions than for unsubstituted adamantane.

| Substituent Group | Effect on Oxidation Reactivity | Reference |

|---|---|---|

| Ethyl | Increases reactivity | researchgate.net |

| Methyl | Reduces reactivity | researchgate.net |

| Ethoxycarbonyl (-COOEt) | Reduces reactivity | researchgate.net |

| Ethoxycarbonylmethyl (-CH₂COOEt) | Reduces reactivity | researchgate.net |

Synthesis of Advanced Adamantane-Containing Scaffolds from this compound

The rigid tricyclic structure of the adamantane nucleus makes this compound a valuable starting material for the synthesis of advanced molecular scaffolds. Its chemical stability and well-defined geometry are leveraged to construct complex polycyclic systems and multivalent building blocks for applications in materials science, supramolecular chemistry, and medicinal chemistry.

Formation of Complex Polycyclic Structures

This compound serves as a precursor for intricate polycyclic and heterocyclic systems. The ester functionality can be carried through multi-step reaction sequences or can be hydrolyzed to the corresponding carboxylic acid, which then participates in cyclization reactions.

A notable example involves the synthesis of adamantane-containing benzo[a]acridine derivatives. While the specific reaction starts from a more complex phenyl ester of adamantane-1-carboxylic acid, the pathway illustrates a powerful method for creating elaborate polycyclic frameworks attached to the adamantane core. In this sequence, a Schiff base derived from an adamantane-1-carboxylate ester undergoes a cyclization reaction with 1,3-diones. researchgate.net For instance, the reaction of 2-methoxy-4-(naphthalen-2-yliminomethyl)phenyl adamantane-1-carboxylate with dimedone leads to the formation of a 2-methoxy-4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl adamantane-1-carboxylate. researchgate.net This transformation builds a complex, multi-ring system directly onto the adamantane scaffold.

| Reactant 1 | Reactant 2 | Product |

| 2-methoxy-4-(naphthalen-2-yliminomethyl)phenyl adamantane-1-carboxylate | Dimedone | 2-methoxy-4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl adamantane-1-carboxylate |

| 2-methoxy-4-(naphthalen-2-yliminomethyl)phenyl adamantane-1-carboxylate | Cyclohexane-1,3-dione | Adamantane-containing hexahydrobenzo[a]acridine derivative |

Furthermore, this compound can be readily hydrolyzed to adamantane-1-carboxylic acid. This acid is a key building block for creating bifunctional ligands that subsequently form coordination polymers. mdpi.com For example, adamantane-1-carboxylic acid can be functionalized at the C-3 position with azole groups. mdpi.com These resulting 3-(azol-1-yl)-1-adamantanecarboxylic acids act as angle-shaped ligands that coordinate with metal ions to form complex 1D and 2D polycyclic coordination polymers. mdpi.com This pathway highlights the utility of the simple ethyl ester as a stable precursor to more reactive intermediates for supramolecular assembly.

Development of Rigid Multivalent Building Blocks

The tetrahedral geometry and rigidity of the adamantane cage make it an ideal core for the development of multivalent building blocks, which can present multiple functional groups in a precise spatial arrangement. nih.govnih.gov this compound can be envisioned as a starting point for such scaffolds, where the ethyl ester group represents one functional arm, and the other bridgehead positions of the adamantane core are available for further derivatization.

A key strategy in synthesizing these scaffolds is the controlled, stepwise functionalization of the adamantane bridgehead positions. Research in this area has focused on creating tetrasubstituted adamantane derivatives with distinct functionalities at each position. nih.govnih.gov One effective method involves the selective manipulation of ester groups on a poly-functionalized adamantane core. For example, 1,3,5,7-tetracarboxymethyladamantane can be selectively mono-hydrolyzed to yield 3,5,7-tricarboxymethyladamantane-1-carboxylic acid. nih.gov This desymmetrized molecule is a powerful multivalent building block. The three remaining methyl ester groups can be used for one type of conjugation, while the single carboxylic acid can be uniquely converted into another functional group, such as an amine via a Curtius reaction. nih.gov

This selective hydrolysis demonstrates the crucial role of ester functionalities in the synthesis of rigid multivalent scaffolds. Starting with this compound, similar scaffolds can be achieved by introducing functional groups at the 3, 5, and 7 positions through established adamantane functionalization chemistries, such as sequential bromination and substitution, while the original ester group provides a pre-installed, selectively addressable functional handle.

| Precursor | Reaction | Product | Application |

| 1,3,5,7-Tetracarboxymethyladamantane | Selective mono-hydrolysis with KOH | 3,5,7-Tricarboxymethyladamantane-1-carboxylic acid | Rigid tripodal scaffold with orthogonal functionality |

| 3,5,7-Tricarboxymethyladamantane-1-carboxylic acid | Curtius Reaction | Amine-functionalized tricarboxylic acid derivative | Tetravalent building block for conjugation |

These strategies underscore the potential of this compound and its derivatives as foundational elements for constructing highly ordered, rigid molecular architectures for advanced applications.

Applications of Ethyl Adamantane 1 Carboxylate and Its Derivatives in Advanced Research

Medicinal Chemistry and Drug Discovery Research

The unique tricyclic structure of adamantane (B196018), featured in Ethyl adamantane-1-carboxylate, has established it as a privileged scaffold in medicinal chemistry. Its derivatives are integral to numerous clinically approved drugs for a wide spectrum of indications, including antiviral, antidiabetic, and neuroprotective agents. nih.gov The incorporation of the adamantane core into drug candidates can profoundly influence their pharmacological profiles. mdpi.com

Role as a Pharmacophore in Drug Design

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The adamantane cage itself acts as a potent pharmacophore, primarily due to its distinct size, shape, and lipophilicity, which facilitates specific interactions with biological targets. researchgate.net Its unique structure is often used to confer favorable pharmacokinetic characteristics to molecules. researchgate.net

One of the most significant contributions of the adamantane moiety in drug design is its ability to enhance a molecule's pharmacokinetic profile. Often referred to as a "lipophilic bullet," the adamantane group dramatically increases the lipophilicity (fat-solubility) of a compound. researchgate.netnih.gov This increased lipophilicity can improve a drug's ability to cross biological membranes, such as the blood-brain barrier, and enhance its distribution within the body. researchgate.netnih.gov

Furthermore, the rigid, cage-like structure of adamantane provides steric hindrance that can protect adjacent functional groups or the entire drug molecule from rapid metabolic degradation by enzymes in the body. mdpi.comresearchgate.net This shielding effect leads to increased metabolic stability, which can prolong the drug's half-life and duration of action. mdpi.comnih.gov The addition of an adamantane-1-carboxylic acid ester moiety, such as in this compound, has been shown to generally improve a compound's distribution and enhance its metabolic stability. nih.gov

Table 1: Impact of Adamantane Moiety on Physicochemical Properties

| Parent Compound Feature | Adamantane Derivative Feature | Impact on Property | Reference |

|---|---|---|---|

| Proton or Methyl Group | Adamantyl Group | Significantly higher lipophilicity (logP increase of ~3.1) | researchgate.netnih.gov |

| Flexible Side Chain | Rigid Adamantane Cage | Increased metabolic stability; protection from enzymatic cleavage | mdpi.comresearchgate.net |

| Low Lipophilicity | High Lipophilicity | Enhanced permeability across biological membranes (e.g., BBB) | researchgate.netnih.gov |

The bulky and well-defined three-dimensional structure of the adamantane group allows it to act as an effective anchor, fitting into specific hydrophobic pockets and cavities of biological targets like enzymes and ion channels. mdpi.com This precise fit can lead to high binding affinity and selectivity.

A classic example is the antiviral activity of aminoadamantanes (e.g., Amantadine, Rimantadine), which target the M2 proton channel of the Influenza A virus, blocking its function and preventing viral replication. mdpi.comnih.gov In other applications, adamantane derivatives serve as antagonists for the NMDA-receptor, which is relevant for neurological disorders. nih.gov The adamantane scaffold is also a key feature in modern enzyme inhibitors, such as the DPP-IV inhibitors Vildagliptin and Saxagliptin, used in diabetes management. nih.govmdpi.com

Table 2: Examples of Adamantane-Containing Drugs and Their Biological Targets

| Drug | Therapeutic Area | Biological Target | Reference |

|---|---|---|---|

| Amantadine | Antiviral (Influenza A), Parkinson's Disease | M2 Proton Channel, NMDA Receptor | nih.govnih.gov |

| Rimantadine | Antiviral (Influenza A) | M2 Proton Channel | nih.govnih.gov |

| Memantine | Alzheimer's Disease | NMDA Receptor Antagonist | nih.gov |

| Saxagliptin | Type 2 Diabetes | Dipeptidyl Peptidase-4 (DPP-IV) Inhibitor | nih.govmdpi.com |

| Vildagliptin | Type 2 Diabetes | Dipeptidyl Peptidase-4 (DPP-IV) Inhibitor | nih.govmdpi.com |

| Adapalene | Acne (Anti-inflammatory) | Retinoic Acid Receptors | nih.govmdpi.com |

Precursor for Biologically Active Derivatives

This compound is a valuable and versatile starting material, or precursor, for the synthesis of more complex, biologically active molecules. guidechem.comchemdad.com The ester group can be readily converted into other functional groups, such as carboxylic acids, amides, and alcohols, allowing chemists to create a diverse library of new adamantane derivatives for biological screening. researchgate.net Its parent compound, 1-adamantanecarboxylic acid, is a common building block for creating new ligands and potential therapeutic agents. researchgate.netmdpi.comwikipedia.org

The adamantane scaffold is present in compounds with known anti-inflammatory properties. mdpi.com Research has focused on designing and synthesizing novel adamantane derivatives as potential anti-inflammatory agents. A study detailed the synthesis of a series of molecules containing two adamantane lipophilic centers connected by various chemical bridges (amides, oxime esters, etc.). When evaluated for their ability to inhibit induced edema in mice, some of these compounds demonstrated anti-inflammatory activity comparable to the well-known non-steroidal anti-inflammatory drug (NSAID), diclofenac. nih.gov The synthesis of such amide-linked derivatives can be initiated from precursors like this compound, which can be converted to 1-adamantanecarbonyl chloride and then reacted with appropriate amines.

The adamantane core is historically significant in antiviral drug discovery, with amantadine being one of the first successful antiviral drugs. nih.gov this compound and its parent acid are direct precursors to novel antiviral agents. chemdad.combelnauka.by For instance, 1-adamantanecarbonyl chloride, easily derived from the corresponding acid, can be reacted with various amines to produce amides. researchgate.net This strategy has been used to synthesize conjugates of adamantane and amino acids, which have shown activity against influenza A virus strains, including those resistant to rimantadine. nih.gov Furthermore, new adamantane derivatives have been synthesized and tested against other viruses, such as HIV-1 and avian influenza A (H5N1), demonstrating the continued utility of this scaffold in developing new antiviral therapies. nih.gov

Anticancer Agents

Derivatives of adamantane have demonstrated notable potential as anticancer agents, with research highlighting their efficacy against various human cancer cell lines. The bulky adamantane moiety is often incorporated into bioactive compounds to enhance their lipophilicity and pharmacological properties.

Adamantane-based compounds have shown promising anti-proliferative profiles. For instance, adamantane-linked isothiourea derivatives have been synthesized and evaluated for their anticancer activity. One such derivative, a 4-bromobenzyl analogue, displayed significant activity against five human cancer cell lines with IC₅₀ values below 30 μM. Other adamantane-based anticancer agents like Adaphostin, Adarotene, CD437, and Opaganib are utilized in the treatment of advanced cancers. Opaganib, for example, functions by inhibiting sphingosine kinase (SK). nih.gov

In another study, bioactive adamantane-containing dihydropyrimidine (DHPM) derivatives were synthesized and screened for their cytotoxicity against the A-549 human non-small cell lung cancer (NSCLC) cell line. Several of these compounds demonstrated potent activity, with IC₅₀ values as low as 1.03 μg/mL. These results suggest that adamantane-containing dihydropyrimidines are encouraging molecules for further development as anticancer drugs.

Table 1: Anticancer Activity of Selected Adamantane Derivatives

| Derivative Class | Cell Line | Measured Activity (IC₅₀) |

|---|---|---|

| Adamantane-linked Isothiourea | Various (5 human cancer cell lines) | < 30 μM |

| Adamantane-containing Dihydropyrimidine (IIb) | A-549 (NSCLC) | 1.03 μg/mL |

| Adamantane-containing Dihydropyrimidine (IIj) | A-549 (NSCLC) | 8.36 μg/mL |

| Adamantane-containing Dihydropyrimidine (IId) | A-549 (NSCLC) | 10.38 μg/mL |

| Adamantane-containing Dihydropyrimidine (IIg) | A-549 (NSCLC) | 16.04 μg/mL |

Antimicrobial and Antibacterial Agents

The adamantane scaffold is a key component in the development of new antimicrobial and antibacterial agents, addressing the challenge of increasing drug resistance. researchgate.net Derivatives have shown efficacy against a spectrum of both Gram-positive and Gram-negative bacteria.

For example, 2,3-dihydroxypropyl adamantane-1-carboxylate, a derivative of adamantane-1-carboxylic acid, has been shown to effectively suppress the growth of Gram-positive bacteria at concentrations between 1,000–1,500 μg/mL. researchgate.netmedchemexpress.com At a concentration of 1000 μg/mL, it completely halted the growth of Bacillus cereus, Bacillus subtilis, Enterococcus faecalis, Micrococcus luteus, and Citrobacter freundii. medchemexpress.com

Furthermore, N-substituted phthalimides derived from 4-(adamant-1-ylmethoxycarbonyl)phthalanhydride have exhibited potent antibacterial activity. nih.gov Specific derivatives showed Minimal Inhibitory Concentrations (MIC) against Staphylococcus aureus as low as 0.022 and 0.05 µg/mL. nih.gov Hydrazide-hydrazones featuring a 1-adamantane carbonyl moiety have also been synthesized and tested, with some compounds showing significant antibacterial potential against Gram-positive bacteria, with MIC values ranging from 62.5 to 1000 µg/mL. mdpi.com

Table 2: Antimicrobial Activity of Selected Adamantane Derivatives

| Derivative Class | Bacterial Strain | Measured Activity (MIC) |

|---|---|---|

| 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide | Staphylococcus aureus | 0.022 µg/mL |

| 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide | Staphylococcus aureus | 0.05 µg/mL |

| Hydrazide-hydrazones (Compounds 9, 14, 15, 19) | Gram-positive bacteria | 62.5–1000 µg/mL |

| Hydrazide of 1-adamantanecarboxylic acid (19) | Gram-negative bacteria | 125–500 µg/mL |

| 2,3-dihydroxypropyl adamantane-1-carboxylate | Gram-positive bacteria | 1,000–1,500 μg/mL |

Enzyme Inhibitors (e.g., 17α-hydroxylase, C17,20-lyase, COX-1, COX-2, 11β-HSD1, tyrosinase)

Adamantane derivatives have been extensively studied as inhibitors of various enzymes implicated in a range of diseases.

17α-hydroxylase/C17,20-lyase: Pyridylalkyl 1-adamantanecarboxylates have been synthesized and evaluated as inhibitors of human testicular cytochrome P450(17α), an enzyme crucial in androgen biosynthesis and a target for prostate cancer therapy. nih.gov The 4-pyridylalkyl esters were found to be significantly more potent inhibitors than their 3-pyridylalkyl counterparts. (S)-1-(4-pyridyl)ethyl 1-adamantanecarboxylate emerged as the most potent inhibitor of the C17,20-lyase activity with an IC₅₀ value of 1.8 nM. nih.gov Another derivative, 2-(4-pyridylpropan-2-yl) ester, also showed high potency (IC₅₀ of 2.7 nM) and greater resistance to degradation by esterases, making it a strong candidate for further development. nih.gov

COX-1 and COX-2: The anti-inflammatory potential of adamantane derivatives has been linked to their ability to inhibit cyclooxygenase (COX) enzymes. Theoretical evaluations of the interaction between a synthesized adamantyl derivative and both COX-1 and COX-2 enzymes have been performed using docking models. researchgate.net These studies showed that the adamantyl derivative has a higher affinity for both the 4cox (COX-1) and 5jw1 (COX-2) protein surfaces compared to control drugs like indomethacin and celecoxib. researchgate.net

11β-HSD1: Adamantane derivatives are potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in converting cortisone to active cortisol, which is implicated in metabolic syndrome. nih.gov A series of 2-adamantylmethyl tetrazoles have been designed as novel inhibitors of human 11β-HSD1. nih.gov Additionally, adamantane-linked 1,2,4-triazole derivatives have been identified as potent inhibitors of this enzyme. nih.gov

Tyrosinase: A series of polyhydroxylated N-benzylbenzamide derivatives containing an adamantyl moiety have been synthesized and evaluated for their tyrosinase inhibitory activity. Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a strategy for treating hyperpigmentation. The lipophilic nature of the adamantyl group was found to confer greater depigmentation power on these benzamide derivatives.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of adamantane derivatives by identifying the structural features essential for their biological activity.

For inhibitors of 17α-hydroxylase/C17,20-lyase, SAR studies revealed that 4-pyridylalkyl esters of adamantane-1-carboxylic acid are much more potent than the corresponding 3-pyridylalkyl isomers. nih.gov Furthermore, stereochemistry plays a significant role, as the (S)-enantiomer of 1-(4-pyridyl)ethyl 1-adamantanecarboxylate (IC₅₀ = 1.8 nM) is substantially more active than the (R)-enantiomer (IC₅₀ = 74 nM). nih.gov The conversion of the ester linkage to an amide significantly reduces inhibitory activity. nih.gov

In the context of 11β-HSD1 inhibitors, SAR studies have led to the development of novel adamantane replacements, such as bridged bicyclic carbocycles and heterocycles, which exhibit excellent potency and selectivity. nih.gov The adamantane scaffold itself serves to orient pharmacophores into positions that enhance interaction with the target's active site. researchgate.net

For urease inhibitors, SAR analysis of amantadine-thiourea hybrids indicated that adamantyl derivatives with alkyl chains were more active than their aryl counterparts. mdpi.com The presence of a 2-chloro group on an aryl ring was found to be the most effective for urease inhibition. mdpi.com

Computational Drug Design and Molecular Docking Studies

Computational methods, particularly molecular docking, are instrumental in understanding the binding mechanisms of adamantane derivatives and in designing new, more potent compounds.

Docking studies of adamantane-linked 1,2,4-triazole derivatives as potential 11β-HSD1 inhibitors have been performed to predict their binding affinity and interactions within the enzyme's active site. nih.gov These in silico studies predicted that the compounds could inhibit the enzyme and showed binding affinity scores comparable to known ligands. nih.gov For instance, three adamantane-linked triazoles docked with the 11β-HSD1 active site with binding affinity scores of -8.30 kcal/mol, -7.70 kcal/mol, and -7.83 kcal/mol.

Similarly, molecular docking has been used to elucidate the interactions between N-benzylbenzamide derivatives and tyrosinase, providing a rationale for their inhibitory activity. In the study of urease inhibitors, docking analysis of adamantane-linked hydrazine-1-carbothioamide derivatives revealed key interactions with the urease enzyme, helping to explain their observed inhibitory potential. mdpi.com For potential COX inhibitors, docking analysis of an adamantyl derivative showed a higher binding affinity for both COX-1 and COX-2 proteins compared to standard anti-inflammatory drugs. researchgate.net

Molecular Dynamics Simulations in Biological Systems

Molecular dynamics (MD) simulations provide valuable insights into the dynamic behavior and stability of adamantane derivatives within biological systems, complementing the static picture provided by molecular docking.

MD simulations have been employed to verify docking results and assess the stability of protein-inhibitor complexes. nih.gov For example, MD simulations of adamantane derivatives with the Dengue virus methyltransferase showed that while some derivatives formed stable complexes, others like amantadine and rimantadine only bound weakly. nih.gov

In another study, MD simulations were used to analyze an adamantane derivative as a potential analgesic. ksu.edu.sa The simulations, which tracked parameters like Root Mean Square Deviation (RMSD), showed that the binding of the adamantane compound to the active site of the glutamate receptor protein was steady over the simulation time, indicating a stable complex. ksu.edu.sa These computational techniques are crucial for validating potential drug candidates and understanding their mechanism of action at a molecular level. ksu.edu.sa

Materials Science and Engineering Applications

The rigid, cage-like structure of adamantane and its derivatives lends them unique properties that are highly valuable in materials science and engineering. These compounds are used to enhance the properties of polymers and are being explored for applications in nanotechnology. wikipedia.org

The adamantyl group, being bulky and thermally stable, is often incorporated into polymers to improve their thermal and mechanical characteristics. researchgate.netwikipedia.org Adamantane-containing polyimides, for instance, exhibit high glass transition temperatures (ranging from 248 to 308 °C), excellent thermal stability with decomposition temperatures above 500 °C, and good solubility in organic solvents. These properties make them suitable for various optical and optoelectronic applications.

In the field of nanotechnology, the diamondoid structure of adamantane is being investigated for the creation of new materials. nih.gov Adamantane can serve as a molecular building block for the self-assembly of molecular crystals. wikipedia.org Its unique structure also makes it a candidate for drug delivery systems, where it can act as an "anchor" in the lipid bilayer of liposomes for targeted drug delivery and surface recognition. nih.govmdpi.com

Use in Polymer Synthesis and Modification

The incorporation of the adamantane cage into polymer structures, often through monomers derived from this compound, leads to materials with enhanced thermal and mechanical properties. Adamantyl (meth)acrylates, which can be synthesized from adamantane carboxylates, are key monomers in this field. Polymers containing these adamantyl pendants exhibit significantly higher glass transition temperatures (Tg) and improved thermal stability compared to their non-adamantane counterparts.

For instance, poly(adamantyl methacrylate) demonstrates superior thermal stability due to the rigid and bulky nature of the adamantane group, which restricts polymer chain mobility. This property is crucial for applications requiring materials that can withstand high temperatures without degradation. A patent for producing adamantyl (meth)acrylates explicitly mentions ethyl 1-adamantanecarboxylate as a potential starting material, highlighting its role in the synthesis of these high-performance polymers.

Table 1: Comparison of Thermal Properties of Adamantane-Containing Polymers

| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Key Adamantane-Derived Monomer |

| Poly(methyl methacrylate) | ~105 °C | ~200 °C | - |

| Poly(1-adamantyl methacrylate) | >250 °C | ~350 °C | 1-Adamantyl methacrylate |

| Adamantane-based Polyimide | 285-440 °C | >450 °C | 1,3-Bis(4-aminophenyl)adamantane |

Note: Data is compiled from various sources and represents typical values.

Development of Optoelectronic Materials

In the field of optoelectronics, adamantane derivatives are utilized to create materials for devices like organic light-emitting diodes (OLEDs). The bulky adamantane group can be incorporated into the structure of emitter or host molecules to prevent intermolecular aggregation, a phenomenon that often leads to quenching of luminescence and reduced device efficiency.

By strategically placing adamantane units, researchers can maintain the desired photophysical properties of the active materials in the solid state, leading to improved performance and stability of OLEDs. While direct synthesis from this compound is not always explicitly detailed in the literature, its role as a precursor to functionalized adamantanes makes it a relevant starting point for the synthesis of these advanced materials.

Photoresist Materials for Semiconductors

One of the most significant applications of adamantane derivatives is in the formulation of photoresists for semiconductor lithography, particularly for deep ultraviolet (DUV) and extreme ultraviolet (EUV) technologies. The high carbon-to-hydrogen ratio of the adamantane cage provides excellent plasma etch resistance, a critical property for transferring the patterned image to the underlying substrate.